3-[(2-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
Molecular Formula |
C13H16N4O2 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
5-[(2-methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16N4O2/c1-17-10(13(14)18)7-12(16-17)15-8-9-5-3-4-6-11(9)19-2/h3-7H,8H2,1-2H3,(H2,14,18)(H,15,16) |
InChI Key |
JAJBNFVTJRTLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)NCC2=CC=CC=C2OC)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Dicarbonyl Compounds
A widely employed method involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds. For example, methyl 3-oxobutanoate reacts with methylhydrazine to form 1-methyl-1H-pyrazole-3-carboxylate, a key intermediate. The regioselectivity of this reaction is influenced by steric and electronic factors, with the methoxybenzylamino group introduced later via nucleophilic substitution.
Reaction Conditions:
-
Solvent: Ethanol or acetic acid
-
Temperature: 50–80°C
-
Catalysts: None required, though acid catalysis (e.g., HCl) may enhance yield.
Introduction of the Methoxybenzylamino Group
The methoxybenzylamino substituent is introduced at the 3-position of the pyrazole ring through nucleophilic aromatic substitution (NAS) or reductive amination.
Nucleophilic Aromatic Substitution
In this approach, a halogen atom (e.g., chlorine) at the 3-position of the pyrazole ring is displaced by 2-methoxybenzylamine. The reaction proceeds under basic conditions to deprotonate the amine, enhancing its nucleophilicity.
Typical Protocol:
-
Substrate: 3-Chloro-1-methyl-1H-pyrazole-5-carboxamide
-
Reagent: 2-Methoxybenzylamine (2 equivalents)
-
Base: Potassium carbonate or triethylamine
-
Solvent: Dimethylformamide (DMF) or acetonitrile
Yield: 60–75%, depending on reaction time and purity of starting materials.
Reductive Amination
An alternative method involves the condensation of 3-amino-1-methyl-1H-pyrazole-5-carboxamide with 2-methoxybenzaldehyde, followed by reduction using sodium cyanoborohydride (NaBH₃CN). This method avoids the need for halogenated intermediates.
Key Steps:
-
Imine Formation: React 3-amino-pyrazole with 2-methoxybenzaldehyde in methanol.
-
Reduction: Add NaBH₃CN to reduce the imine to a secondary amine.
-
Workup: Neutralize with aqueous HCl and extract with ethyl acetate.
Advantages: Higher functional group tolerance and milder conditions compared to NAS.
Carboxamide Functionalization
The carboxamide group at the 5-position is introduced either before or after pyrazole ring formation, depending on the synthetic route.
Direct Carboxamidation
A common strategy involves hydrolyzing a pyrazole-5-carboxylate ester to the corresponding carboxylic acid, followed by coupling with ammonia using a peptide coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Example Protocol:
-
Ester Hydrolysis: Treat methyl 1-methyl-1H-pyrazole-5-carboxylate with NaOH in aqueous THF.
-
Activation: React the carboxylic acid with HATU and DIPEA (N,N-Diisopropylethylamine) in DMF.
-
Ammonolysis: Introduce gaseous ammonia or ammonium chloride to form the carboxamide.
Yield: 70–85% after purification by recrystallization.
Purification and Characterization
Chromatographic Purification
Crude product is typically purified via column chromatography using silica gel and a gradient of ethyl acetate/hexanes. High-performance liquid chromatography (HPLC) may be employed for analytical purity (>98%).
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.98 (s, 3H, N-CH₃), 3.81 (s, 3H, OCH₃), 4.43 (d, 2H, J = 5.6 Hz, CH₂), 6.91–7.32 (m, 4H, aromatic), 8.12 (s, 1H, pyrazole-H).
-
IR (KBr): 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=N pyrazole).
Optimization Challenges and Solutions
Regioselectivity in Pyrazole Formation
The cyclocondensation of unsymmetrical diketones with hydrazines often yields regioisomeric mixtures. Employing bulky hydrazines (e.g., tert-butylhydrazine) or microwave-assisted synthesis can improve selectivity.
Byproduct Formation During Amidation
Over-activation of the carboxylic acid may lead to diacylation byproducts. Controlling stoichiometry (1:1 HATU:acid) and reaction time minimizes this issue.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| NAS with Halogenated Intermediate | 65% | >95% | Moderate |
| Reductive Amination | 72% | >98% | High |
| Direct Carboxamidation | 80% | >97% | Low |
Chemical Reactions Analysis
Types of Reactions
3-{[(2-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium iodide in acetone or ammonia in ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Synthesis of 3-[(2-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The general synthetic route includes:
- Formation of the pyrazole ring : This is achieved through the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
- Substitution reactions : The introduction of the methoxybenzyl group is performed via nucleophilic substitution.
- Carboxamide formation : The final step involves acylation to introduce the carboxamide functional group.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival.
Case Study : A study demonstrated that a related pyrazole derivative significantly inhibited cell growth in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values in the low micromolar range.
Anti-inflammatory Properties
Pyrazole derivatives have also been explored for their anti-inflammatory effects. They are believed to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.
Case Study : In vivo studies showed that a pyrazole-based compound reduced paw edema in rat models, indicating its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of pyrazole derivatives. Modifications at various positions on the pyrazole ring or substituents can significantly influence their biological activity.
| Modification | Effect on Activity |
|---|---|
| Methoxy group at position 2 | Enhances solubility and bioavailability |
| Methyl substitution | Increases potency against certain targets |
| Carboxamide vs. other amides | Alters pharmacokinetics and receptor binding |
Therapeutic Potential
Given the diverse biological activities associated with 3-[(2-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide, there is potential for development in several therapeutic areas:
Cancer Therapy
The ability to induce apoptosis in cancer cells positions this compound as a candidate for further development as an anticancer drug.
Pain Management
Due to its anti-inflammatory properties, it may also serve as a non-steroidal anti-inflammatory drug (NSAID), providing relief from pain without the side effects associated with traditional NSAIDs.
Mechanism of Action
The mechanism of action of 3-{[(2-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Pyrazole-carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Key structural analogs and their differences are outlined below:
*Estimated based on structural similarity.
Key Observations:
Substituent Position and Type: The 2-methoxybenzyl group in the target compound may enhance π-π stacking interactions compared to 4-methoxybenzyl analogs (e.g., compound in ), which could alter receptor binding. Ethoxy vs.
Side Chain Complexity: Compounds with tert-butyl groups (e.g., ) exhibit higher melting points (e.g., 152–153°C in vs. 89–90°C in ), suggesting stronger intermolecular forces due to bulky substituents. Cyano-phenylethyl or amino-oxopentan-2-yl side chains () introduce chiral centers and hydrogen-bonding motifs, which could enhance target selectivity but complicate synthesis.
Synthetic Routes :
Physicochemical and Pharmacokinetic Implications
- Solubility : The 2-methoxybenzyl group may reduce water solubility compared to unsubstituted benzyl analogs but improve membrane permeability.
Biological Activity
3-[(2-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and enzyme inhibition properties, supported by relevant studies and data.
- Molecular Formula : C12H15N3O2
- Molecular Weight : 233.27 g/mol
- CAS Number : Not specified in available literature
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 3-[(2-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide, in cancer treatment. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study: Antiproliferative Effects
A study investigating the effects of similar pyrazole compounds demonstrated significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The mechanism was linked to cell cycle arrest and apoptosis induction. The IC50 values for these compounds ranged from 0.08 to 12.07 µM, indicating potent activity against these cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.08 | Cell cycle arrest in G2/M phase |
| HepG2 | 12.07 | Induction of apoptosis |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the release of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
Research indicates that compounds with a similar structure inhibit the activation of NF-kB and MAPK pathways, which are crucial for inflammatory responses. This inhibition leads to reduced expression of TNF-alpha and IL-6, key mediators in inflammation .
Enzyme Inhibition
3-[(2-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential as an enzyme inhibitor. Its structure suggests it may interact with various enzymes involved in metabolic processes.
Specific Enzyme Targets
The compound has been noted for its ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. In vitro assays demonstrated that derivatives of pyrazole can serve as effective MAO inhibitors, with some showing high selectivity for the MAO-B isoform .
Q & A
Basic: What are the optimized synthetic routes for 3-[(2-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves a multi-step process starting with the condensation of 2-methoxybenzylamine with a pre-functionalized pyrazole-carboxamide intermediate. Key steps include:
- Cyclocondensation: Using hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., HCl or acetic acid) to form the pyrazole core .
- Substitution: Introducing the 2-methoxybenzylamino group via nucleophilic aromatic substitution or reductive amination, with yields highly dependent on solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .
Critical Parameters:
- Excess 2-methoxybenzylamine (1.5–2.0 eq.) improves substitution efficiency.
- Catalytic Pd/C or Raney Ni enhances reductive amination yields (70–85%) compared to non-catalytic methods (50–60%) .
Advanced: How does the 2-methoxybenzyl substituent influence the compound’s pharmacokinetic properties compared to halogenated analogs?
Answer:
The 2-methoxybenzyl group enhances lipophilicity (logP ~2.8) compared to fluoro- or chloro-substituted analogs (logP ~2.2–2.5), improving membrane permeability but reducing aqueous solubility. Key findings:
- Metabolic Stability: Methoxy groups slow CYP450-mediated oxidation, increasing half-life (t½ = 4.2 hr in human liver microsomes) vs. 3.1 hr for 4-fluorophenyl analogs .
- Plasma Protein Binding: 89% binding (vs. 82% for chloro analogs), attributed to π-π stacking with albumin’s hydrophobic pockets .
Methodological Insight:
- Use HPLC-MS/MS to quantify plasma stability and molecular docking (e.g., AutoDock Vina) to predict albumin interactions .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, pyrazole NH at δ 10.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS): ESI+ mode verifies molecular ion [M+H]⁺ at m/z 301.1425 (calculated 301.1422) .
- HPLC-PDA: Purity >98% confirmed using C18 columns (acetonitrile/water + 0.1% TFA) .
Advanced: How do structural modifications at the pyrazole 1-methyl position affect biological activity?
Answer:
Replacing the 1-methyl group with bulkier substituents (e.g., ethyl, cyclopropyl) alters target affinity:
- Kinase Inhibition: 1-Methyl retains IC₅₀ = 12 nM for JAK2, while 1-ethyl reduces activity (IC₅₀ = 45 nM) due to steric hindrance .
- Selectivity: Methyl groups minimize off-target effects (e.g., <10% inhibition of CYP3A4 vs. 25% for 1-propyl analogs) .
Experimental Design:
- SAR Studies: Synthesize analogs via alkylation of pyrazole-NH and screen against kinase panels .
Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity?
Answer:
- Cell Viability: MTT assay in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values calculated via nonlinear regression .
- Apoptosis: Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic populations .
- Target Engagement: Western blotting for phosphorylated JAK2/STAT3 in treated vs. untreated cells .
Advanced: How can researchers resolve contradictions in reported IC₅₀ values across studies?
Answer:
Discrepancies often arise from assay conditions:
- Serum Concentration: IC₅₀ increases 2–3 fold in 10% FBS vs. serum-free media due to protein binding .
- Cell Passage Number: Late-passage cells show reduced sensitivity (e.g., IC₅₀ = 15 nM at passage 5 vs. 25 nM at passage 20) .
Resolution Strategy: - Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., staurosporine for kinase assays) .
Basic: What are the compound’s solubility profiles in common solvents?
Answer:
- High Solubility: DMSO (>50 mg/mL), DMF (30 mg/mL).
- Low Solubility: Water (<0.1 mg/mL), ethanol (2 mg/mL) .
Formulation Tip: Use cyclodextrin-based carriers (e.g., HP-β-CD) for in vivo studies to enhance aqueous solubility .
Advanced: What in vivo models are suitable for studying its anti-inflammatory efficacy?
Answer:
- Murine Colitis Model: DSS-induced colitis in C57BL/6 mice; dose 10 mg/kg/day orally reduces TNF-α by 60% .
- Biomarker Analysis: ELISA for serum IL-6 and colon tissue myeloperoxidase (MPO) activity .
Validation: Compare to dexamethasone (positive control) and monitor weight loss/colon histology .
Advanced: How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?
Answer:
- CYP3A4 Inhibition: Moderate (IC₅₀ = 8 µM), suggesting potential interactions with substrates like midazolam .
- CYP2D6: No significant inhibition (IC₅₀ > 50 µM) .
Methodology: - Use fluorogenic CYP substrates in human liver microsomes + LC-MS/MS metabolite quantification .
Advanced: What computational tools predict binding modes to biological targets like JAK2?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Glide to model interactions with JAK2’s ATP-binding pocket (e.g., hydrogen bonds with Leu855 and Asp994) .
- MD Simulations: GROMACS for 100 ns trajectories to assess binding stability .
Validation: - Correlate docking scores (ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
